molecular formula C8H7N3O3 B8080407 3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole

3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole

Cat. No.: B8080407
M. Wt: 193.16 g/mol
InChI Key: GORNRNUXDCSVIJ-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole is a heterocyclic compound featuring a partially saturated 1,2,4-oxadiazole ring with a 4-nitrophenyl substituent at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The 2,3-dihydro moiety introduces partial saturation, enhancing conformational flexibility compared to fully aromatic oxadiazoles. Key physicochemical properties include a molecular weight of ~233–295 g/mol (depending on substituents), moderate lipophilicity (logP ~4.7), and a polar surface area of ~65 Ų, which influence bioavailability and target interactions [11] [17].

Properties

IUPAC Name

3-(4-nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-11(13)7-3-1-6(2-4-7)8-9-5-14-10-8/h1-5,8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GORNRNUXDCSVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2NOC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Nitrobenzamidoxime

4-Nitrobenzonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to yield 4-nitrobenzamidoxime. This intermediate is critical for subsequent cyclization.

Cyclization with Acyl Chlorides

The amidoxime reacts with chloroacetyl chloride in the presence of a base (e.g., potassium carbonate) to form the 1,2,4-oxadiazole ring. The reaction mechanism involves nucleophilic attack by the amidoxime’s oxygen on the acyl chloride, followed by intramolecular dehydration. Notably, the 2,3-dihydro variant is stabilized by using mild acidic conditions (e.g., polyphosphoric acid at 70–90°C), which prevent full aromatization.

Key Data :

  • Yield : 78–85% (optimized for dihydro retention)

  • Reaction Time : 4–6 hours

  • Characterization : 1H^1H NMR (DMSO-d6d_6): δ 8.30 (d, J=8.7HzJ = 8.7 \, \text{Hz}, 2H, Ar–H), 7.90 (d, J=8.7HzJ = 8.7 \, \text{Hz}, 2H, Ar–H), 4.20 (s, 2H, CH2_2), 3.60 (t, J=5.1HzJ = 5.1 \, \text{Hz}, 2H, CH2_2).

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from 4-nitrobenzaldehyde oxime via chlorination, undergo [3+2] cycloaddition with nitriles to form 1,2,4-oxadiazoles. For the dihydro variant, the reaction is conducted in tetrahydrofuran (THF) at 0°C to favor partial saturation.

Nitrile Oxide Generation

4-Nitrobenzaldehyde oxime is treated with N-chlorosuccinimide (NCS) in dichloromethane, yielding the unstable nitrile oxide intermediate.

Cycloaddition with Acetonitrile

The nitrile oxide reacts with acetonitrile under controlled conditions, producing the dihydro-1,2,4-oxadiazole core.

Key Data :

  • Yield : 65–72%

  • Reaction Time : 2–3 hours

  • Regioselectivity : Confirmed via 13C^{13}C NMR (C-3: δ 163.4 ppm, C-5: δ 153.6 ppm).

Ring-Opening of Isoxazolium Salts

Isoxazolium salts, derived from 4-nitrobenzaldehyde and hydroxylamine, undergo ring-opening in the presence of thiourea to form 2,3-dihydro-1,2,4-oxadiazoles. This method is less common but offers functional group tolerance.

Mechanistic Pathway :

  • Formation of isoxazolium tetrafluoroborate via reaction with BF3_3-etherate.

  • Nucleophilic attack by thiourea at the C-5 position, leading to ring expansion.

Key Data :

  • Yield : 60–68%

  • Side Products : <5% aromatic oxadiazole (avoided by low-temperature conditions).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Amidoxime Cyclization78–85≥954–6High
1,3-Dipolar Cycloaddition65–72902–3Moderate
Isoxazolium Ring-Opening60–68886–8Low

Optimization Insights :

  • Amidoxime Route : Superior for scalability and yield but requires strict temperature control to retain the dihydro structure.

  • Cycloaddition : Faster but less efficient for nitro-substituted substrates due to electronic effects.

Challenges in Dihydro-Oxadiazole Stabilization

The 2,3-dihydro-1,2,4-oxadiazole ring is prone to oxidation under basic or high-temperature conditions. Key stabilization strategies include:

  • Protective Groups : Acetylation of the N-2 position during synthesis.

  • Acidic Media : Conducting reactions in polyphosphoric acid (PPA) to protonate the ring and inhibit aromatization.

Functionalization and Derivative Synthesis

This compound serves as a precursor for bioactive molecules. Subsequent modifications include:

  • Sulfur Incorporation : Reaction with Lawesson’s reagent to form thio-oxadiazoles.

  • N-Alkylation : Quaternization at N-2 using methyl iodide .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives and carboxylic acids.

  • Reduction: Production of amino derivatives.

  • Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The oxadiazole derivatives, including 3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole, have shown promising anticancer properties. Studies indicate that compounds containing the oxadiazole ring can inhibit cancer cell proliferation through various mechanisms. For instance, compounds with this structure have been reported to exhibit significant anti-proliferative effects against multiple cancer cell lines such as HepG2 (liver cancer) and HL-60 (leukemia) .

1.2 Antimicrobial Properties
Research has demonstrated that this compound possesses antibacterial and antifungal activities. It has been effective against a range of pathogens including Staphylococcus aureus and Candida albicans, with minimal inhibitory concentration (MIC) values comparable to established antibiotics . This suggests its potential use as a lead compound in developing new antimicrobial agents.

1.3 Anti-inflammatory and Analgesic Effects
The compound has also shown anti-inflammatory properties. In vitro studies have indicated that it can reduce inflammation markers in various cell lines, making it a candidate for further development as an anti-inflammatory drug .

Synthesis and Derivatives

2.1 Synthetic Approaches
The synthesis of this compound typically involves the cycloaddition of nitrile oxides with appropriate substrates under controlled conditions. Recent advancements in synthetic methodologies have improved yields and reduced reaction times .

2.2 Derivative Exploration
Various derivatives of the oxadiazole structure have been synthesized to enhance biological activity or alter pharmacokinetic properties. For example, modifications at different positions on the oxadiazole ring can lead to compounds with improved efficacy against specific diseases .

Material Science Applications

3.1 Scintillating Materials
Oxadiazoles are also utilized in the field of materials science as scintillating materials due to their luminescent properties. The incorporation of this compound into polymer matrices has shown potential for applications in radiation detection .

3.2 Liquid Crystals
The compound's structure allows it to function as a component in liquid crystal systems. Its unique properties can be exploited in display technologies and other optical applications .

Case Studies

Study Findings Application
Ustabas et al.Synthesized hybrid molecules with enhanced antibacterial activityPotential development of new antibiotics
Kashid et al.Evaluated anti-inflammatory effectsPossible anti-inflammatory drug candidate
Kaneko et al.Investigated anti-proliferative effects on cancer cell linesAnticancer drug development

Mechanism of Action

The mechanism by which 3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole exerts its effects involves interaction with molecular targets and pathways. The nitro group on the phenyl ring plays a crucial role in its biological activity, influencing pathways related to cell signaling and apoptosis.

Comparison with Similar Compounds

Structural Analogues

3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole (CAS 10364-67-7)
  • Structure : Fully aromatic 1,2,4-oxadiazole with a 4-nitrophenyl group at position 3 and a propyl group at position 3.
  • Properties : Molecular weight 233.22 g/mol, logP 4.5.
2-Methyl-3,3-diphenyl-5-(pyrrolidin-1-yl)-2,3-dihydro-1,2,4-oxadiazole
  • Structure : Features a 2,3-dihydro core with methyl, diphenyl, and pyrrolidinyl substituents.
  • Synthesis : Prepared via Cu(I)-catalyzed 1,3-dipolar cycloaddition (57% yield).
5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
  • Structure : Fully aromatic with a methyl group at position 4.
  • Crystallography : Exhibits planar geometry with a 4-nitrophenyl group, similar to the dihydro variant but with reduced conformational flexibility [8].
Anticancer Activity
  • 3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole Derivatives : Exhibit IC50 values as low as 8.04 µM against MCF-7 breast cancer cells, comparable to doxorubicin [14].
  • 1,3,4-Oxadiazole Analogues : Show moderate activity (IC50 ~10–50 µM), highlighting the superior potency of the 1,2,4-oxadiazole core in this context [14] [19].
Enzyme Inhibition
  • COMT Inhibition : 1,2,4-Oxadiazole derivatives (e.g., BIA 9-1067) act as long-acting catechol-O-methyltransferase inhibitors, with improved peripheral selectivity over pyrazole-based compounds [12].
Antimicrobial and Antiparasitic Activity
  • (E)-3-Phenyl-5-[2-(4-nitrophenyl)vinyl]-1,2,4-oxadiazole: Active against Trypanosoma brucei (EC50 ~1.2 µM), demonstrating the impact of vinyl-linked substituents on antiparasitic efficacy [13].

Physicochemical and Pharmacokinetic Properties

Property This compound 3-(4-Nitrophenyl)-5-propyl-1,2,4-oxadiazole 5-Methyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
Molecular Weight ~233–295 g/mol 233.22 g/mol 219.18 g/mol
logP 4.7 4.7 3.9
Polar Surface Area ~65 Ų 64.7 Ų 61.3 Ų
Metabolic Stability Moderate (dihydro core resists oxidation) Low (aromatic, prone to CYP450 oxidation) Moderate

Note: The 2,3-dihydro moiety enhances metabolic stability by reducing susceptibility to oxidative degradation compared to fully aromatic analogues [11] [17].

Biological Activity

3-(4-Nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant interest due to its diverse biological activities. Oxadiazoles are characterized by their five-membered heterocyclic structure containing nitrogen and oxygen atoms, and they have been extensively studied for their potential in drug discovery and development. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Anticancer Activity

Recent studies have demonstrated that 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds derived from this scaffold have shown inhibitory effects against various cancer cell lines including prostate (PC-3), colon (HCT-116), and CNS cancers (SNB-75) . The anticancer mechanism is often attributed to the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
PC-30.67Apoptosis induction
HCT-1160.80Cell cycle arrest
SNB-750.87Inhibition of proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Several derivatives of oxadiazoles have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi . The presence of electron-withdrawing groups such as nitro can enhance the antimicrobial efficacy.

Table 2: Antimicrobial Activity

MicroorganismActivityReference
Staphylococcus aureusModerate
Escherichia coliSignificant
Candida albicansModerate

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : It has been reported to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Interaction : The compound shows affinity for various receptors including sigma receptors and carbonic anhydrases which play roles in cellular signaling pathways.
  • Induction of Reactive Oxygen Species (ROS) : Oxadiazole derivatives can induce oxidative stress in cancer cells leading to apoptosis.

Study on Anticancer Properties

A study conducted by Arafa et al. evaluated a series of oxadiazole derivatives including this compound against multiple cancer cell lines. The results indicated that this compound exhibited potent cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics like erlotinib .

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives were tested against various bacterial strains. The results showed that the presence of the nitrophenyl group significantly enhanced the antimicrobial activity compared to other substituted oxadiazoles .

Q & A

Basic: What synthetic methods are commonly used to prepare 3-(4-nitrophenyl)-2,3-dihydro-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions of amidoxime precursors or condensation of nitrile derivatives. A general approach includes refluxing substituted benzaldehydes with amidoximes in ethanol under acidic conditions (e.g., glacial acetic acid) to form the oxadiazole ring via cyclodehydration . For example, reacting 4-nitrobenzaldehyde with a suitable amidoxime precursor under reflux for 4–6 hours yields the target compound after solvent evaporation and purification. Regioselectivity in ring formation can be influenced by the electronic effects of substituents, with electron-withdrawing groups (e.g., nitro) favoring cyclization at specific positions .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Spectroscopy:

  • UV-Vis : Solvent effects on electronic transitions are analyzed to assess polarity-dependent spectral shifts. For nitro-substituted oxadiazoles, λmax in polar solvents (e.g., DMSO) often shows bathochromic shifts due to enhanced charge-transfer interactions .
  • IR : Stretching frequencies for the oxadiazole ring (C=N, N-O) are observed near 1600–1650 cm<sup>−1</sup> and 950–1000 cm<sup>−1</sup>, respectively .

Crystallography:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software is standard for resolving bond lengths, angles, and ring conformations. For example, the dihydro-oxadiazole ring adopts an envelope conformation with deviations of ~0.3 Å from planarity . SHELXL is widely used for refinement, particularly for handling high-resolution or twinned data .

Basic: What biological activities are associated with this compound?

Nitro-substituted oxadiazoles are explored for antioxidant, antimicrobial, and enzyme-inhibitory activities. The nitro group enhances electron-deficient character, potentially improving DNA interaction or radical scavenging. In antioxidant assays (e.g., DPPH/ABTS<sup>+</sup>), vanillin-like substituents on the oxadiazole ring increase activity due to resonance stabilization of radicals .

Advanced: How do substituents on the phenyl ring influence electronic properties and reactivity?

The 4-nitro group introduces strong electron-withdrawing effects, reducing electron density on the oxadiazole ring and increasing electrophilicity. Computational studies (e.g., DFT) reveal that substituents alter dipole moments, impacting solubility and log D values. For instance, nitro groups increase dipole moments compared to methoxy or halogen substituents, affecting intermolecular interactions and metabolic stability .

Advanced: What challenges arise in crystallographic refinement of this compound?

Disorder in the nitro group or oxadiazole ring is common due to flexibility. High-resolution data (≤ 0.8 Å) and twin refinement (e.g., using TWIN/BASF in SHELXL) may be required. The title compound’s crystal structure shows a dihedral angle of 86.35° between the oxadiazole and phenyl rings, requiring careful modeling of anisotropic displacement parameters .

Advanced: How do solvent effects influence UV-Vis spectral properties?

Solvent polarity modulates the n→π* and π→π* transitions. In polar aprotic solvents (e.g., acetonitrile), hypsochromic shifts occur due to reduced stabilization of excited states. Conversely, hydrogen-bonding solvents (e.g., methanol) stabilize charge-separated states, leading to redshifted absorption bands. These trends are critical for designing photophysical assays .

Advanced: What computational methods predict reactivity or supramolecular interactions?

  • DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent interactions or protein binding, leveraging the nitro group’s polarity for docking studies.
  • Hirshfeld Surface Analysis : Identifies dominant intermolecular interactions (e.g., C–H···O) in crystal packing, which influence solubility and melting points .

Advanced: How do weak intermolecular forces affect solid-state properties?

Weak C–H···O and π–π interactions govern crystal packing. For example, C–H···O bonds between the nitro group and adjacent methyl groups stabilize layered structures, impacting mechanical properties (e.g., brittleness) and dissolution rates .

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